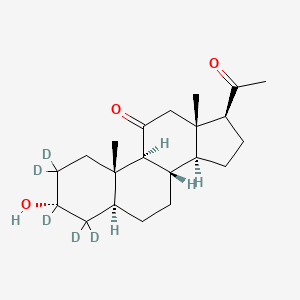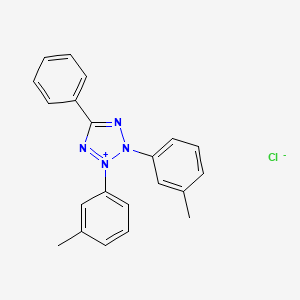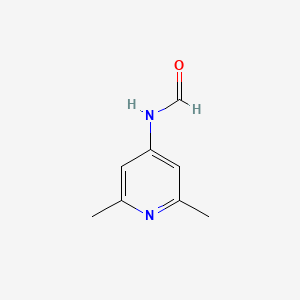![molecular formula C14H15Cl2N3O2 B590918 2-Chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol CAS No. 856045-93-7](/img/structure/B590918.png)
2-Chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a member of the class of triazoles and is known to have fungicidal properties . It is also referred to as 2- [2- (1-chlorocyclopropyl)-3- (2-chlorophenyl)-2-hydroxypropyl]-1,2-dihydro-1,2,4-triazole-3-thione .
Synthesis Analysis
The synthesis process of this compound is carried out using 2- (1-chlorocyclopropyl)-1- (2-chlorophenyl)-3-hydrazinylpropan-2-ol as the starting material. The first step involves reacting with paraformaldehyde and ammonium thiocyanate, and the resulting product reacts in the second step with oxygen in the presence of potassium hydroxide and sulphur powder .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole-3-thione group substituted at position 2 by a 2- (1-chlorocyclopropyl)-3- (2-chlorophenyl)-2-hydroxypropyl group .Chemical Reactions Analysis
The compound can exist in two different crystal forms, of which form I is metastable at room temperature and form II is thermodynamically stable at room temperature . The appearance of active substances in different crystal forms is of great importance both for designing preparation processes and for developing formulations .Physical And Chemical Properties Analysis
The different forms of this chemical compound differ in numerous physicochemical properties. Differences in stability, solubility, hygroscopicity, melting point, particle density, and flowability may exert a strong influence on the quality and the effectiveness of crop treatment agents .科学的研究の応用
Pesticide Risk Assessment
Prothioconazole-3-hydroxy-desthio is an active substance in pesticides. The European Food Safety Authority (EFSA) conducted a peer review of the pesticide risk assessment of this compound . The review covered various aspects, including its identity, physical/chemical/technical properties, methods of analysis, mammalian toxicology, and dermal absorption .
Toxicokinetics
The EFSA review also included a detailed analysis of the toxicokinetics of Prothioconazole-3-hydroxy-desthio. This involved studying its absorption, distribution, excretion, and metabolism .
Acute and Chronic Toxicity
Research has been conducted to assess the acute and chronic toxicities of Prothioconazole-3-hydroxy-desthio . These studies are crucial for understanding the potential health risks associated with exposure to this compound.
Health Risk Assessment
A health risk assessment was conducted following exposure of operators to backpack-sprayed Prothioconazole and its major metabolite in wheat fields in China . The study found that the exposure risk to operators was unacceptable in the primary risk assessment, but the risk was acceptable with integrated risk quotients less than 1 at a better level of protection .
Environmental Impact
The environmental impact of Prothioconazole-3-hydroxy-desthio is another important area of research. In field trials, no residues of Prothioconazole or its metabolites were detected below 20 cm depth of soils .
Protective Measures
Research has shown that good protection equipment, such as hats, long-sleeve shirts, long pants, socks, shoes, and rubber or nitrile gloves, can effectively alleviate exposure to Prothioconazole and Prothioconazole-desthio .
作用機序
Target of Action
Prothioconazole-3-hydroxy-desthio, also known as 2-Chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol, is a systemic triazolinthione fungicide . Its primary targets are diseases caused by Ascomycetes, Basidiomycetes, and Deuteromycetes in cereals, oilseed rape, and peanuts .
Mode of Action
The compound’s mode of action involves interference with the synthesis of ergosterol in the target fungi . It achieves this by inhibiting CYP51 , an enzyme that catalyzes the demethylation at C14 of lanosterol or 24-methylene dihydrolanosterol . This inhibition leads to morphological and functional changes in the fungal cell membrane .
Biochemical Pathways
The affected biochemical pathway is the ergosterol synthesis pathway in fungi . Ergosterol is a vital component of fungal cell membranes, and its disruption can lead to significant changes in cell membrane structure and function . The inhibition of CYP51 prevents the conversion of lanosterol to ergosterol, disrupting the integrity of the fungal cell membrane .
Pharmacokinetics
In terms of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, prothioconazole-3-hydroxy-desthio is rapidly and extensively absorbed from the gastrointestinal tract . The highest concentrations of the compound are found in the liver, followed by the kidney, fat, thyroid, and adrenal gland . Excretion is initially extensive and relatively rapid, mainly via the feces . There is also evidence of extensive biliary excretion and enterohepatic recirculation .
Result of Action
The result of prothioconazole-3-hydroxy-desthio’s action is the inhibition of fungal growth and reproduction . By interfering with ergosterol synthesis, the compound induces morphological and functional changes in the fungal cell membrane . This disruption of cell membrane integrity inhibits the activity, growth, and reproduction of the fungi .
Action Environment
Environmental factors can influence the action, efficacy, and stability of prothioconazole-3-hydroxy-desthio. For instance, the compound has low mobility in soil , which can affect its distribution and availability to target organisms. Additionally, the compound’s efficacy can be influenced by the specific characteristics of the environment, such as pH and organic matter content . Proper use of protective equipment, such as hats, long-sleeve shirts, long pants, socks, shoes, and rubber or nitrile gloves, can effectively reduce exposure to the compound .
特性
IUPAC Name |
2-chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O2/c15-12-10(2-1-3-11(12)20)6-14(21,13(16)4-5-13)7-19-9-17-8-18-19/h1-3,8-9,20-21H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFCZDFLHQXWKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(CC2=C(C(=CC=C2)O)Cl)(CN3C=NC=N3)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401028350 |
Source


|
| Record name | 2-Chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401028350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prothioconazole-3-hydroxy-desthio | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2R,3R,4R,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,4R,5R,6R)-2,3-Dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B590838.png)
![β-[[(Phenylmethoxy)carbonyl]amino]-benzenepropanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester](/img/no-structure.png)





![(2S)-N-[(1S,9R,16S,19S)-19-Tert-butyl-4-fluoro-22-[4-(hydroxymethyl)-1,3-oxazol-2-yl]-17-oxo-10,26-dioxa-8,18,21-triazahexacyclo[12.9.2.120,23.01,9.02,7.011,24]hexacosa-2(7),3,5,11(24),12,14(25),20,22-octaen-16-yl]-2-hydroxy-3-methylbutanamide](/img/structure/B590851.png)
![7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline](/img/structure/B590853.png)
![4-(4-[1,1'-Biphenyl]-4-yl-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-1-butanone](/img/structure/B590857.png)
![3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate](/img/structure/B590858.png)